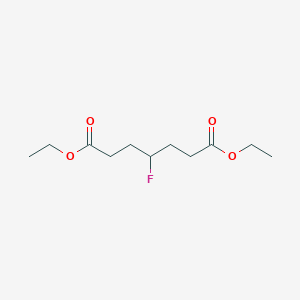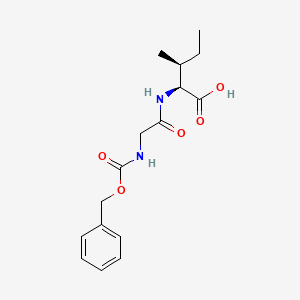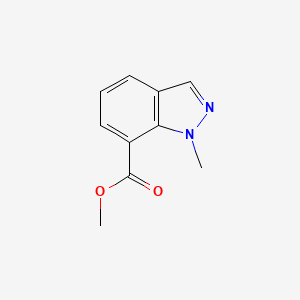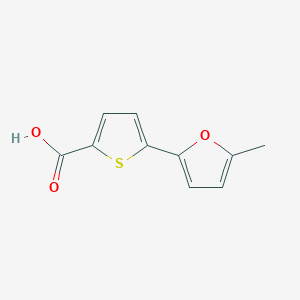
Diethyl 4-fluoroheptanedioate
Overview
Description
Diethyl 4-fluoroheptanedioate is a chemical compound with the CAS Number: 951624-81-0. It has a linear formula of C11H19FO4 . This compound is used in biochemical research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H19FO4/c1-3-15-10(13)7-5-9(12)6-8-11(14)16-4-2/h9H,3-8H2,1-2H3 . The molecular weight of this compound is 234.27 .Physical And Chemical Properties Analysis
This compound has a boiling point of 86-87°C at 6mm .Scientific Research Applications
Chemical Synthesis and Characterization
Diethyl 4-fluoroheptanedioate is a versatile chemical used in various synthesis processes. For instance, it acts as a building block in the synthesis of 2-fluoro-2-arylacetic acid and fluorooxindole derivatives. This synthesis involves nucleophilic aromatic substitution reactions followed by processes like decarboxylation and esterification, indicating its utility in complex organic reactions (Harsanyi et al., 2014). Similarly, a diethyl compound was synthesized through a 1,3-dipolar cycloaddition reaction and tested for its antibacterial activity, showcasing its potential in medicinal chemistry applications (Boukhssas et al., 2017).
Corrosion Inhibition
The compound has shown potential in industrial applications, particularly in corrosion inhibition. A study demonstrated the use of α-aminophosphonates, closely related to this compound, as corrosion inhibitors for mild steel in acidic environments, critical in industrial maintenance and machinery longevity (Gupta et al., 2017).
Molecular Interaction and Sensor Development
In the pursuit of developing chemical sensors, the complexing characteristics of compounds analogous to this compound, like diethyl 4-nitrobenzylphosphonate, were explored. The study provided foundational insights into molecular interactions, paving the way for future advancements in chemical sensor technologies (Gué et al., 2008).
Fluorination Reactions and Pharmaceutical Synthesis
This compound is integral in fluorination reactions, a crucial step in the synthesis of pharmaceuticals. For example, diethyl fluoronitromethylphosphonate, a related compound, was synthesized and utilized in nucleophilic fluoroalkyl additions, showcasing its importance in creating novel pharmaceutical compounds (Opekar et al., 2014).
Agricultural Applications
The compound's derivatives have also found applications in agriculture. For instance, a study highlighted the synthesis of diethyl phosphonate derivatives, demonstrating potent herbicidal activity against various plants, indicating its potential utility in developing new herbicides (Xiao et al., 2008).
Safety and Hazards
properties
IUPAC Name |
diethyl 4-fluoroheptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FO4/c1-3-15-10(13)7-5-9(12)6-8-11(14)16-4-2/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWKGLGZUBWLQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(CCC(=O)OCC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl 5-bromo-2-{[(propylamino)carbonyl]-amino}benzenecarboxylate](/img/structure/B1416163.png)
![methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1416165.png)




![3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1416174.png)
